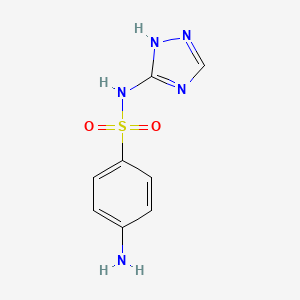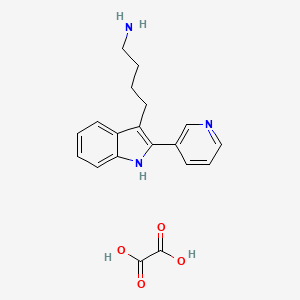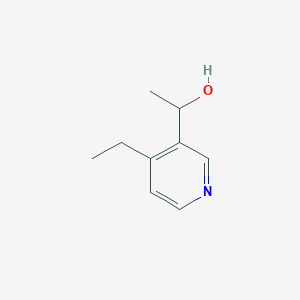
4-Amino-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their broad spectrum of biological activities. This compound features a 1,2,4-triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms. The presence of the triazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide typically involves multistep reactions. One common method starts with the preparation of 4-chloropyridine-3-sulfonamide, which is then converted to N’-cyano-N-[(4-substitutedpyridin-3-yl)sulfonyl]carbamimidothioates. These intermediates are further reacted with hydrazine hydrate to yield the corresponding 1,2,4-triazole derivatives .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
4-Amino-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antifungal and antibacterial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 4-Amino-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in antifungal applications, the compound is believed to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
4-Amino-1,2,4-triazole: Another triazole derivative with similar biological activities.
Sulfanilamide: A well-known sulfonamide with antibacterial properties.
1,2,4-Triazole-3-thiol: A compound with a similar triazole ring structure but different functional groups.
Uniqueness: 4-Amino-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide is unique due to its combined sulfonamide and triazole functionalities, which confer a broad spectrum of biological activities and make it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
51732-39-9 |
|---|---|
Molekularformel |
C8H9N5O2S |
Molekulargewicht |
239.26 g/mol |
IUPAC-Name |
4-amino-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C8H9N5O2S/c9-6-1-3-7(4-2-6)16(14,15)13-8-10-5-11-12-8/h1-5H,9H2,(H2,10,11,12,13) |
InChI-Schlüssel |
IGOJSSVBVDFSIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-Dihydro-2H-pyridazino[4,5-b][1,4]oxazin-8(7H)-one](/img/structure/B13112383.png)
![2,6-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13112389.png)




![5-Oxo-5H-thiazolo[3,2-A]pyrimidine-6-carbonyl chloride](/img/structure/B13112440.png)


![2-Amino-6-methyl-8-propylpyrido[2,3-d]pyrimidin-4(8H)-one](/img/structure/B13112458.png)
![2,14,17,23-tetrachloro-5,11-dioxaheptacyclo[13.9.1.116,20.03,7.08,25.09,13.024,26]hexacosa-1,3(7),8(25),9(13),14,16,18,20(26),21,23-decaene-4,6,10,12-tetrone](/img/structure/B13112459.png)
![Chloro(1-t-butylindenyl)[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl]palladium(II)](/img/structure/B13112462.png)

